molecular formula C16H18N8 B6453470 2-methyl-4-[4-(pyrazin-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine CAS No. 2549049-27-4

2-methyl-4-[4-(pyrazin-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine

Cat. No.: B6453470
CAS No.: 2549049-27-4
M. Wt: 322.37 g/mol
InChI Key: DLGFJOKHMFOPOH-UHFFFAOYSA-N
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Description

2-methyl-4-[4-(pyrazin-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine is a complex organic compound featuring a pyrimidine core substituted with pyrazine, piperazine, and pyrazole groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4-[4-(pyrazin-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine typically involves multi-step organic reactions. One common route starts with the preparation of the pyrimidine core, followed by sequential substitution reactions to introduce the pyrazine, piperazine, and pyrazole groups.

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized via a condensation reaction between a β-diketone and a guanidine derivative under acidic conditions.

    Introduction of the Pyrazine Group: The pyrazine moiety is introduced through a nucleophilic substitution reaction, where a halogenated pyrimidine intermediate reacts with pyrazine.

    Attachment of the Piperazine Group: Piperazine is incorporated via a nucleophilic substitution reaction, typically using a halogenated pyrazine intermediate.

    Addition of the Pyrazole Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-methyl-4-[4-(pyrazin-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, potentially reducing nitro groups to amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated intermediates with nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while reduction can produce amine derivatives.

Scientific Research Applications

2-methyl-4-[4-(pyrazin-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an antimicrobial agent against various bacterial and fungal strains.

    Medicine: Investigated for its anticancer properties, particularly in targeting specific cancer cell lines.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-4-[4-(pyridin-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine
  • 2-methyl-4-[4-(quinolin-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine
  • 2-methyl-4-[4-(benzimidazol-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine

Uniqueness

Compared to similar compounds, 2-methyl-4-[4-(pyrazin-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity. Its pyrazine moiety, in particular, can enhance its antimicrobial and anticancer properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-methyl-4-(4-pyrazin-2-ylpiperazin-1-yl)-6-pyrazol-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N8/c1-13-20-14(11-15(21-13)24-6-2-3-19-24)22-7-9-23(10-8-22)16-12-17-4-5-18-16/h2-6,11-12H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLGFJOKHMFOPOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=CN=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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